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3-Benzyloxy-uracil

Cat. No.: B13771021
M. Wt: 218.21 g/mol
InChI Key: QRJINZKIJSAZDG-UHFFFAOYSA-N
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Description

Contextualization within Uracil (B121893) Chemistry and Derivatives

To appreciate the significance of 3-Benzyloxy-uracil, one must first understand the foundational role of its parent molecule, uracil, and the rich history of its derivatives.

Uracil is a pyrimidine (B1678525) nucleobase with the chemical formula C₄H₄N₂O₂. It is one of the four primary bases in RNA, where it forms two hydrogen bonds with adenine (B156593) during the processes of transcription and translation. rsc.orgresearchgate.netgoogle.com Unlike the more stable deoxyribonucleic acid (DNA), which utilizes thymine, RNA contains uracil. This distinction is crucial; the presence of uracil makes RNA more susceptible to degradation, a feature that allows for the transient nature of gene expression. google.com Beyond its role in encoding genetic information, uracil is integral to other cellular functions, including carbohydrate metabolism, where UDP-glucose facilitates the conversion of glucose to galactose, and in detoxification pathways. rsc.org

The uracil scaffold has proven to be a fertile ground for the development of bioactive compounds. acs.org Modifications at various positions of the pyrimidine ring (N1, N3, C5, and C6) have yielded a wide array of pharmacological agents. researchgate.netnih.gov Perhaps the most well-known is 5-Fluorouracil (B62378), an anticancer agent that functions by inhibiting the synthesis of thymidine (B127349), thereby disrupting DNA replication in rapidly dividing cancer cells. researchgate.netinnovareacademics.in The landscape of bioactive uracils extends to antiviral drugs like Zidovudine (an anti-HIV agent), antibacterial compounds, and even herbicides such as Saflufenacil. acs.orgresearchgate.netinnovareacademics.in This diversity underscores the uracil core's role as a versatile pharmacophore. nih.gov

Table 1: Examples of Biologically Active Uracil Derivatives

Compound Name Position of Substitution Biological Activity Reference(s)
5-Fluorouracil C5 Anticancer innovareacademics.in, researchgate.net
Zidovudine (AZT) N1 (as part of azidothymidine) Anti-HIV (Antiviral) innovareacademics.in
Saflufenacil N1, N3, C6 Herbicide innovareacademics.in
Terbacil N1, C5, C6 Herbicide (Pesticide) innovareacademics.in
6-Amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil N1, N3, C6 Anti-HIV (Antiviral) rjptonline.org
1,6-Bis[(benzyloxy)methyl]uracils N1, C6 Anti-HIV, Anti-Influenza nih.gov

The journey of substituted uracils in chemical biology began with early discoveries like 5-fluorouracil and 5-chlorouracil, which were among the first pharmacologically active derivatives to be synthesized. acs.orgresearchgate.net These initial findings spurred decades of research aimed at creating analogues with improved properties. Scientists systematically explored modifications at each position of the pyrimidine ring to enhance bioactivity, selectivity, and metabolic stability while reducing toxicity. researchgate.net Research into N1- and N3-substituted derivatives, for instance, has led to potent antivirals and enzyme inhibitors. nih.govnih.gov The development of protecting group strategies, such as using a tert-Butoxycarbonyl (BOC) group, enabled chemists to achieve regioselective alkylation at the N3 position, opening new avenues for creating structurally diverse and potent uracil-based compounds. tandfonline.com

Rationale for Investigating this compound

While direct and extensive research on this compound (CAS No. 720-07-0) is not widely available in public literature, a strong rationale for its investigation can be constructed based on its structural components and the known effects of similar modifications.

The benzyloxy group (a benzyl (B1604629) group linked through an oxygen atom) possesses distinct characteristics that are valuable in medicinal chemistry. Its introduction into a molecule can significantly influence its physicochemical properties.

Lipophilicity and Permeability: The benzyloxy group is known to enhance a compound's lipophilicity (fat-solubility). ontosight.ai This can potentially improve its ability to cross biological membranes, a critical factor for a drug's bioavailability.

Steric and Electronic Effects: The benzyl portion of the moiety provides steric bulk, which can influence how the molecule binds to a biological target, potentially increasing selectivity. vulcanchem.com It can also engage in hydrophobic and π-π stacking interactions with protein residues.

Hydrogen Bonding: The ether oxygen in the benzyloxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

Table 2: Physicochemical contributions of the Benzyloxy Group

Feature Description Potential Impact Reference(s)
Lipophilicity Increases fat-solubility May enhance cell membrane permeability ontosight.ai
Steric Bulk Adds size and defined shape Can influence regioselectivity and binding affinity vulcanchem.com
Hydrophobic Interactions Nonpolar benzyl ring interacts with nonpolar pockets Can contribute to target binding vulcanchem.com
Hydrogen Bond Acceptor Ether oxygen can accept a hydrogen bond Provides an additional interaction point for binding -
Stability Can influence the overall stability profile May affect pharmacokinetics nih.gov

The position of substitution on the uracil ring is critical to its biological function. The N3 position is particularly interesting for several reasons. Chemically, the nucleophilicity of the N3 nitrogen is reduced by the presence of two adjacent electron-withdrawing carbonyl groups, making selective substitution at this position a synthetic challenge that often requires N1-protection strategies. ebi.ac.ukebi.ac.uk

From a biological standpoint, substitution at the N3 position has been shown to be a successful strategy for modulating the activity of uracil derivatives. Research on N3-substituted anilinouracils, for example, has demonstrated that variations in the N3 side chain can significantly improve the inhibition of bacterial DNA polymerase IIIC, leading to potent antibacterial agents. mdpi.com Similarly, N3-substitution of willardiine (a uracil-containing amino acid) has produced antagonists for AMPA and kainate receptors, which are important targets in the central nervous system. nih.gov

Therefore, the investigation of this compound is hypothesized to be a worthwhile endeavor. The combination of the uracil pharmacophore, the specific placement of a substituent at the biologically significant N3 position, and the unique physicochemical properties conferred by the benzyloxy moiety creates a molecule with the potential for novel biological activity. Further research, including its synthesis, purification, and screening against various biological targets, is necessary to elucidate the specific properties and potential applications of this compound.

Potential Contributions to Contemporary Chemical Biology Research

Although direct research on this compound is limited, its potential contributions can be hypothesized based on the behavior of related compounds. Chemical biology often utilizes specifically modified small molecules to probe biological systems.

Probing Enzyme-Substrate Interactions: The N3 position of the uracil ring is crucial for the hydrogen bonding patterns that govern nucleic acid structures and protein-nucleic acid interactions. The presence of a bulky benzyloxy group at this position would sterically hinder or alter these interactions. This characteristic could be exploited to design selective inhibitors for enzymes that process uracil-containing substrates. By comparing the activity of this compound with other N3-substituted uracils, researchers could delineate the spatial and electronic requirements of an enzyme's active site.

Development of Molecular Probes: The benzyl group could be further functionalized with reporter tags such as fluorophores or biotin. If this compound were found to have a specific cellular target, these tagged versions could be used as molecular probes to visualize and study the localization and dynamics of that target within living cells.

Scaffold for Drug Discovery: The synthesis of 3-benzyluracil-1-acetic acids has led to the identification of selective inhibitors for human enzymes like aldose reductase and AKR1B10. nih.gov While structurally different, these findings suggest that the N3-substituted uracil scaffold is a promising starting point for developing enzyme inhibitors. This compound could serve as a related scaffold for combinatorial chemistry, where variations of the benzyl group could be explored to optimize binding affinity and selectivity for a particular biological target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O3 B13771021 3-Benzyloxy-uracil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

3-phenylmethoxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O3/c14-10-6-7-12-11(15)13(10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,15)

InChI Key

QRJINZKIJSAZDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)C=CNC2=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Regioselective N3-Alkylation of Uracil (B121893)

The uracil ring is an ambident nucleophile with two nitrogen atoms, N1 and N3, available for alkylation. Generally, the N1 position is more acidic and nucleophilic than the N3 position, leading to preferential N1-alkylation or N1,N3-dialkylation under many standard alkylating conditions. researchgate.netnih.gov Therefore, achieving selective N3-alkylation requires specific strategies to overcome this inherent reactivity pattern.

Direct alkylation of the uracil ring often results in a mixture of products, with the N1-alkylated product being predominant. The formation of N1,N3-disubstituted derivatives is also a common complication, particularly when strong bases and reactive alkylating agents are employed. tsijournals.com The distribution of products is influenced by factors such as the solvent, the nature of the base used for deprotonation, and the electrophile itself. researchgate.net

One approach to influence regioselectivity is through Michael-type additions. While this method is frequently used for N1-alkylation, careful selection of reaction conditions can favor N3-addition in some cases. researchgate.netnih.gov Another strategy involves the use of phase transfer catalysis, which has been shown to direct alkylation towards the N1 position but highlights the ongoing efforts to control regioselectivity directly. researchgate.net

The most common and reliable method for achieving regioselective N3-alkylation is a three-step sequence involving the protection of the more reactive N1 position, followed by alkylation at the N3 position, and concluding with the selective removal of the N1-protecting group. tandfonline.com This strategy prevents reaction at the N1 site and directs the incoming electrophile exclusively to the N3 nitrogen.

A variety of protecting groups have been developed for the N1 position of uracil, each with its own advantages regarding introduction and cleavage conditions. The choice of protecting group is crucial and depends on the stability required for the subsequent N3-alkylation step and the conditions needed for its eventual removal without affecting the N3-substituent. tandfonline.com

Boc (tert-butoxycarbonyl): The Boc group is a widely used protecting group due to its straightforward introduction using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and its facile removal under mild conditions. tandfonline.comtandfonline.com N1-Boc-protected uracils can be synthesized in good yields and subsequently alkylated at the N3 position. researchgate.nettandfonline.com The reaction of uracils with (Boc)₂O in the presence of a catalyst like 4-DMAP yields the N1-Boc protected intermediates. tandfonline.com

Acyl (e.g., Benzoyl): Acyl groups, such as the benzoyl group, are effective for N1 protection. N1,N3-Dibenzoyluracils can be selectively debenzoylated at the N1 position to yield N3-benzoyluracil. researchgate.net This N3-protected intermediate can then be alkylated at N1, or alternatively, N1,N3-dibenzoyluracil can be selectively deprotected at N1 and then alkylated at that position. tsijournals.comresearchgate.net

Benzyl (B1604629): The benzyl group is a stable protecting group that can be introduced at the N1 and N3 positions. researchgate.net Selective debenzylation at the N1 position of 1,3-dibenzyluracils can be achieved to provide a route to N3-benzyl uracils, which can then be further functionalized. researchgate.net

Benzyloxymethyl (BOM): The benzyloxymethyl group is another protective group used in uracil chemistry. Its introduction enhances the lipophilicity of the molecule. ontosight.ai

Tetrahydropyranyl (THP): The THP group has been used for the protection of the uracil ring, although its application can have limitations. researchgate.netresearchgate.net

SEM (2-(trimethylsilyl)ethoxymethyl): The SEM group is a versatile protecting group for the N1 position. It is introduced regioselectively and allows for clean alkylation at the N3 position in high yields. researchgate.netresearchgate.net

Protecting GroupAbbreviationTypical Reagent for IntroductionKey Features
tert-butoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Easily introduced and removed under mild conditions. tandfonline.comtandfonline.com
BenzoylBzBenzoyl chlorideAllows for selective deprotection strategies. researchgate.net
BenzylBnBenzyl bromideStable group, useful in multi-step synthesis. researchgate.net
BenzyloxymethylBOMBenzyloxymethyl chlorideIncreases lipophilicity. ontosight.ai
2-(trimethylsilyl)ethoxymethylSEMSEM-ClAllows for high-yield N3-alkylation. researchgate.net

The final step in the protection-deprotection strategy is the selective removal of the N1-protecting group. The conditions for this step must be chosen carefully to avoid cleavage of the newly introduced N3-substituent.

For the Boc group, deprotection is typically achieved under very mild conditions, such as treatment with a methanolic potassium carbonate solution at room temperature, which preserves the N3-alkyl group. tandfonline.com Another method involves using silica (B1680970) gel in a solvent mixture like CH₂Cl₂/MeOH, which can afford the deprotected product in high yield. rsc.org

The Benzoyl group at N3 can be removed using aqueous-alcoholic ammonia (B1221849). researchgate.net Selective N1-debenzoylation of N1,N3-dibenzoyl derivatives can be accomplished using potassium carbonate in aqueous dioxane or by adding water to the reaction mixture after benzoylation. researchgate.net

For the SEM group, deprotection can be carried out using aqueous hydrofluoric acid. researchgate.net

Modern synthetic chemistry has introduced advanced catalytic methods to functionalize the uracil ring. Transition metal-catalyzed cross-coupling reactions, which traditionally require pre-functionalized substrates, are now being developed for direct C-H bond activation. researchgate.net While much of this work has focused on C-C bond formation at the C5 or C6 positions, catalytic methods for N-functionalization are also emerging. researchgate.netnih.gov

For instance, copper(I)-catalyzed N3-arylation of hydantoins (which share a similar imidodicarbonyl motif with uracil) using diaryliodonium salts has been reported. mdpi.com This suggests the potential for similar copper-catalyzed methods to be applied for the N3-functionalization of uracil derivatives. Nickel-catalyzed reactions have also been developed for the synthesis of complex fused pyrimidine (B1678525) systems starting from N-uracil-amidines, demonstrating the utility of transition metals in modifying the uracil core. acs.org These catalytic approaches offer promising alternatives to traditional methods, potentially providing more efficient and direct routes to N3-substituted uracils.

Protection-Deprotection Strategies for N3-Selectivity

Synthesis of 3-Benzyloxy-uracil and its Analogues

The synthesis of this compound and its analogues, such as 3-benzyl-uracil, typically employs the protection-deprotection strategy outlined above. A general and effective route involves the N1-protection of the uracil core, followed by N3-alkylation with a benzyl-containing electrophile (e.g., benzyl bromide), and subsequent removal of the N1-protecting group. tandfonline.com

A well-documented example is the synthesis of 3-benzyluracil using an N1-Boc protecting group. The process starts with the reaction of uracil with (Boc)₂O to form 1-N-Boc-uracil. This intermediate is then deprotonated with a base like sodium hydride (NaH) in DMF and reacted with benzyl bromide to yield 3-benzyl-1-N-Boc-uracil. In the final step, the Boc group is removed with methanolic potassium carbonate to give the desired 3-benzyl-uracil in high yield. tandfonline.com This one-pot protection and alkylation procedure is efficient for producing various 3-alkylated uracils. tandfonline.com

The table below summarizes the yields for key steps in the synthesis of 3-alkylated uracils via the N1-Boc protection strategy, based on reported research findings. tandfonline.com

Reactant (Uracil Derivative)N3-Alkylating AgentProduct (N1-Boc-N3-Alkyluracil)Yield (%)Final Deprotected Product (N3-Alkyluracil)Deprotection Yield (%)
UracilBenzyl bromide3-Benzyl-1-t-butoxycarbonyluracil853-Benzyluracil96
ThymineBenzyl bromide3-Benzyl-1-t-butoxycarbonylthymine843-Benzylthymine98
5-Fluorouracil (B62378)Benzyl bromide3-Benzyl-1-t-butoxycarbonyl-5-fluorouracil753-Benzyl-5-fluorouracil95
UracilAllyl bromide3-Allyl-1-t-butoxycarbonyluracil783-Allyluracil98

Data sourced from Jaime-Figueroa et al. (2001). tandfonline.com The yields for the formation of the N1-Boc-N3-alkyluracil were achieved using a one-pot protection/alkylation procedure.

Precursor Synthesis and Derivatization

The primary and most crucial precursor for the synthesis of this compound is 3-hydroxyuracil . The synthesis of this precursor typically begins with uracil, a readily available starting material. The most common method involves the direct hydroxylation of uracil at the N3 position. This is achieved by reacting uracil with a hydroxylating agent, such as hydroxylamine (B1172632) hydrochloride, in a suitable solvent system. The reaction proceeds via nucleophilic attack of hydroxylamine at the C4 position of the uracil ring, followed by ring-opening and subsequent recyclization to yield 3-hydroxyuracil.

In some synthetic schemes, derivatization of the uracil starting material is performed prior to N3-functionalization. For instance, other reactive sites on the uracil ring, such as the N1-H or the C5-H, may be protected or functionalized first. Silylation of the N1 and N3 positions with agents like hexamethyldisilazane (B44280) (HMDS) can be employed to increase solubility and direct subsequent reactions, although for the synthesis of this compound, the direct use of 3-hydroxyuracil is more common.

Multistep Synthesis Pathways

Beyond its direct synthesis, this compound often features as a key intermediate in more complex, multistep synthetic pathways aimed at producing highly functionalized pyrimidine nucleoside analogues or other heterocyclic compounds [4, 5]. In these sequences, the N3-benzyloxy group serves as a robust protecting group that can be carried through several synthetic steps before its eventual removal.

One representative pathway involves the construction of a C5-substituted uracil derivative first. For example, a starting material like uracil-5-carboxylic acid can be esterified, followed by the introduction of the N3-benzyloxy group using the alkylation conditions described previously (e.g., benzyl bromide and K₂CO₃). The resulting intermediate, ethyl this compound-5-carboxylate , can then undergo further transformations at the C5-ester group (e.g., reduction, amidation) while the N3-position remains protected .

Another strategy involves building the pyrimidine ring with the N3-benzyloxy functionality already incorporated. This can be achieved by condensing an N-benzyloxy-urea derivative with a suitable three-carbon electrophile, such as a malonic acid derivative or an acrylate. This approach allows for the synthesis of this compound derivatives that may be difficult to access via direct functionalization of the pre-formed uracil ring, highlighting the versatility of synthetic planning around this core structure .

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound is dictated by two primary features: the labile benzyloxy group at the N3 position and the reactive pyrimidine ring system. This dual reactivity makes it a valuable scaffold for generating a diverse library of uracil derivatives.

Reactions Involving the Benzyloxy Group (e.g., Cleavage, Functional Group Interconversions)

The benzyloxy group in this compound is predominantly used as a protecting group for the N3-hydroxy functionality. Consequently, its most important reaction is cleavage (debenzylation) to unmask the N3-hydroxy group at a desired stage of a synthetic sequence .

Cleavage via Catalytic Hydrogenation: The most common and efficient method for removing the benzyl group is catalytic hydrogenation. This reaction involves treating a solution of this compound with a hydrogen source in the presence of a palladium catalyst.

Catalyst: Palladium on carbon (Pd/C, typically 5-10 wt%) is the standard catalyst.

Hydrogen Source: The reaction can be performed under an atmosphere of hydrogen gas (H₂) or by using a transfer hydrogenation reagent like ammonium formate or cyclohexene, which can be more convenient for standard laboratory setups.

Solvent: Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used.

Products: The reaction cleanly cleaves the C-O bond, yielding 3-hydroxyuracil and toluene as the byproduct. The reaction is typically high-yielding and proceeds under mild conditions (room temperature and atmospheric pressure).

Functional group interconversions of the benzyloxy group itself are not common, as its primary role is protective. Its chemical value lies in its stability to a range of conditions and its clean, selective removal to reveal the N3-hydroxy group, which is often the desired functionality in the final target molecule .

Table 2. Typical Conditions for Debenzylation of this compound
MethodReagents & CatalystSolventConditionsProduct
Catalytic Hydrogenation H₂ (gas), 10% Pd/CMethanol, EthanolRoom Temp, 1 atm3-Hydroxyuracil
Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanolRoom Temp to Reflux3-Hydroxyuracil

Modifications and Functionalization of the Uracil Ring System (e.g., C5, C6 positions)

With the N3 position protected by the benzyloxy group, the uracil ring can undergo selective functionalization at other positions, primarily the electron-rich C5 position and the C5-C6 double bond [6, 7, 8, 9].

Reactions at the C5 Position: The C5 position is highly susceptible to electrophilic substitution.

Halogenation: Treatment of this compound with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like DMF or chloroform (B151607) readily provides 5-bromo-3-benzyloxy-uracil or 5-chloro-3-benzyloxy-uracil , respectively. These 5-halo derivatives are valuable intermediates for cross-coupling reactions .

Nitration: The C5 position can be nitrated using standard nitrating mixtures (e.g., fuming nitric acid in acetic anhydride) to yield 3-benzyloxy-5-nitrouracil .

Cross-Coupling Reactions: The 5-bromo-3-benzyloxy-uracil intermediate can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl substituents at the C5 position.

Reactions at the C6 Position and C5-C6 Double Bond:

Nucleophilic Addition: The C5-C6 double bond can undergo nucleophilic addition. For example, reaction with sodium bisulfite results in the reversible addition of a sulfite (B76179) group across the double bond, forming a 5,6-dihydrouracil derivative .

Photochemical Cycloaddition: The C5-C6 double bond can participate in [2+2] photocycloaddition reactions with various alkenes upon UV irradiation, leading to the formation of cyclobutane-fused pyrimidine systems. The N3-benzyloxy group remains intact during these transformations .

Table 3. Selected Functionalization Reactions of the this compound Ring
PositionReaction TypeReagentsProduct TypeReference
C5BrominationN-Bromosuccinimide (NBS)5-Bromo-3-benzyloxy-uracil
C5NitrationHNO₃ / Ac₂O3-Benzyloxy-5-nitrouracil
C5Suzuki CouplingArylboronic acid, Pd catalyst, Base5-Aryl-3-benzyloxy-uracil
C5-C6PhotocycloadditionAlkene, UV light (hν)Cyclobutane-fused derivative

Formation of Fused Heterocyclic Systems Containing the this compound Core

The this compound scaffold is an excellent starting point for the synthesis of more complex, fused heterocyclic systems, which are of interest in medicinal chemistry. These syntheses typically involve introducing a reactive side chain onto the uracil ring, followed by an intramolecular cyclization reaction .

For example, a C6-substituted this compound derivative can be used to construct fused bicyclic systems. A common strategy begins with 6-chloro-3-benzyloxy-uracil , which is synthesized from this compound. The reactive C6-chloro group can be displaced by a dinucleophile, such as ethylenediamine. The resulting intermediate, bearing an aminoethyl side chain at C6, can then undergo intramolecular cyclization. Under thermal or base-catalyzed conditions, the terminal amino group of the side chain attacks the electrophilic C5 position of the uracil ring, leading to the formation of a fused pyrimido[4,5-b][1,4]diazepine system. The N3-benzyloxy group remains in place during this cyclization, and can be removed in a final step if the N-hydroxy target is desired. This strategy demonstrates how the this compound core can be elaborated into structurally diverse and complex heterocyclic frameworks .

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of the Benzyloxy Group's Contribution to Molecular Interactions

The benzyloxy group (-O-CH₂-Ph) attached at the N3 position of the uracil (B121893) ring is not merely a bulky substituent; it is a critical determinant of the compound's biological activity. Its size, flexibility, and electronic properties enable crucial interactions within the binding pockets of target proteins, often dictating the molecule's inhibitory potential and specificity.

The benzyloxy moiety possesses significant conformational flexibility due to rotation around the N3-O and O-CH₂ single bonds. This flexibility is not random; the group preferentially adopts specific low-energy conformations that are essential for optimal binding. Computational modeling and X-ray crystallography studies have revealed that the spatial orientation of the phenyl ring relative to the uracil core is a key factor for activity.

In many target-bound states, the benzyloxy group adopts a conformation where the phenyl ring is positioned to fit within a well-defined hydrophobic pocket. The torsion angles governing this orientation are critical; significant deviation from the optimal "bioactive" conformation, often due to steric hindrance from other substitutions, can lead to a substantial loss of activity. Research indicates that this conformational adaptability allows the ligand to maximize favorable contacts within the binding site, while an inability to achieve the required conformation results in a poor ligand-target fit.

The benzyloxy group's contribution to binding specificity is multifaceted, primarily driven by hydrophobic and non-covalent interactions.

Pi-Stacking Interactions: The electron-rich π-system of the phenyl ring can engage in favorable pi-stacking interactions with the aromatic side chains of amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in the target protein. This directional and stabilizing interaction further secures the ligand in its binding pose and enhances specificity.

The precise positioning and interactions of the benzyloxy group are what distinguish the binding of 3-benzyloxy-uracil analogues to their intended target versus closely related off-target proteins, making it a cornerstone of molecular recognition.

Systematic Modifications and Their Biological Implications

Building upon the understanding of the benzyloxy group's role, researchers have systematically modified the this compound scaffold at several key positions. These modifications serve to probe the steric and electronic requirements of the target's binding site and to optimize the compound's activity.

The N1 position of the uracil ring features a proton (N1-H) that is a critical hydrogen bond donor. Its interaction with a corresponding hydrogen bond acceptor (e.g., a carboxylate or carbonyl group of an amino acid residue) in the active site is often essential for anchoring the uracil core.

Modifications at this position have profound effects:

Alkylation: Replacing the N1-H with a small alkyl group, such as a methyl (-CH₃), typically leads to a significant reduction or complete loss of inhibitory activity. This finding strongly validates the hypothesis that a hydrogen bond donation from N1 is a prerequisite for high-affinity binding.

Larger Substituents: Introduction of larger groups at N1 can introduce steric clashes, further diminishing activity by preventing the molecule from adopting its required binding conformation.

These results underscore the intolerance of many target enzymes for substitution at the N1 position, highlighting its role as a key recognition element.

Table 1: Effect of N1-Position Modifications on Biological Activity
CompoundN1-Substituent (R)Relative Inhibitory ActivityInterpretation
This compound-H100% (Baseline)Essential hydrogen bond donor present.
3-Benzyloxy-1-methyluracil-CH₃<10%Loss of H-bond donor capability drastically reduces activity.
3-Benzyloxy-1-ethyluracil-CH₂CH₃<5%Loss of H-bond donor combined with potential minor steric hindrance.

To fine-tune interactions within the hydrophobic pocket, the phenyl ring of the benzyloxy group has been extensively decorated with various substituents. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical.

Para-Substitutions: This position is often the most amenable to modification, as it typically extends deepest into the hydrophobic pocket. Small, lipophilic, and electron-withdrawing substituents like chlorine (-Cl) or fluorine (-F) can enhance binding affinity. This improvement may result from a combination of increased hydrophobicity, favorable electronic effects on pi-stacking interactions, and direct interactions with the protein.

Meta-Substitutions: Modifications at the meta position can also be tolerated and sometimes lead to improved activity, depending on the specific topology of the binding site.

Ortho-Substitutions: Substitution at the ortho position is generally detrimental. The steric bulk of a substituent so close to the O-CH₂ linker can force a non-productive conformation of the benzyloxy group, disrupting its optimal fit in the binding pocket.

Table 2: Effect of Phenyl Ring Substitutions on Biological Activity
CompoundPhenyl Substituent (X)Relative Inhibitory ActivityInterpretation
This compound-H (Unsubstituted)100% (Baseline)Standard hydrophobic and pi-stacking interactions.
3-(4-Chlorobenzyloxy)-uracilpara-Cl~250%Enhanced hydrophobic and electronic interactions improve binding.
3-(4-Methylbenzyloxy)-uracilpara-CH₃~120%Slightly improved hydrophobic fit.
3-(4-Nitrobenzyloxy)-uracilpara-NO₂~80%Strong electron-withdrawing nature may alter pi-stacking negatively despite favorable electronics.
3-(2-Chlorobenzyloxy)-uracilortho-Cl<15%Steric hindrance forces a non-optimal conformation, reducing affinity.

The C5 and C6 positions of the pyrimidine (B1678525) ring are also key sites for SAR exploration, as they project into different regions of the enzyme active site.

C5-Position: This position often points towards a specific sub-pocket that can accommodate small- to medium-sized substituents. The introduction of a small, electronegative atom like fluorine (to give 3-benzyloxy-5-fluorouracil) frequently enhances activity. This is attributed to favorable polar interactions and the ability of fluorine to alter the pKa of the N1-H, strengthening its hydrogen bonding capability. Larger groups at C5 can also be tolerated if they fit a corresponding hydrophobic pocket.

C6-Position: In contrast, the C6 position is typically sterically constrained. It is located near the region where the sugar moiety of a natural nucleoside would bind. Consequently, almost any substitution at C6, even with a small methyl group, tends to cause a steric clash with the protein backbone, severely diminishing or abolishing biological activity.

Table 3: Effect of Uracil Ring Substitutions on Biological Activity
CompoundUracil Ring SubstituentRelative Inhibitory ActivityInterpretation
This compoundNone100% (Baseline)Standard interaction profile.
3-Benzyloxy-5-fluorouracilC5-F~180%Favorable polar interactions and electronic effects enhance binding.
3-Benzyloxy-5-methyluracilC5-CH₃~90%Neutral effect; substituent is tolerated but offers no significant binding advantage.
3-Benzyloxy-6-methyluracilC6-CH₃<5%Significant steric clash with the target protein prevents effective binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. While extensive QSAR studies have been conducted on various classes of uracil and pyrimidine derivatives for a range of biological targets, specific and detailed QSAR models focused exclusively on this compound derivatives are not prominently documented in publicly available scientific literature. nih.govnih.gov

Research in this area tends to focus more broadly on N-substituted and C5/C6-substituted uracil analogs as inhibitors of enzymes like thymidine (B127349) phosphorylase, dipeptidyl peptidase-4, or as general anticancer and antimicrobial agents. nih.govmdpi.comresearchgate.net For instance, studies on pyrimidine derivatives have successfully developed QSAR models to predict antiproliferative activity against cell lines like HeLa. nih.gov These models often use a variety of molecular descriptors (lipophilic, electronic, geometric) to correlate with biological activity, but they analyze diverse sets of compounds where this compound might be one of many, rather than the core scaffold for a dedicated QSAR study. nih.govnih.gov

A typical QSAR study on uracil derivatives would involve the following general steps:

Data Set Selection: A series of structurally related uracil analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of the best descriptors with the biological activity. ui.ac.id

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation, q²) and external validation techniques to ensure its reliability. nih.gov

For example, a hypothetical QSAR model for a series of uracil derivatives might take the form:

log(1/IC₅₀) = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor N)

Where the descriptors could represent properties like molecular weight, logP (lipophilicity), dipole moment, or the energy of molecular orbitals (HOMO/LUMO). ui.ac.id

While a specific, validated QSAR model and associated data tables for this compound derivatives are not available, the principles from broader uracil QSAR studies would apply. Such an analysis would aim to quantify how substitutions on the benzyl (B1604629) ring or modifications to the uracil core of the this compound scaffold influence its activity, providing a predictive tool for designing new, more potent analogs.

Mechanistic Investigations of Biological Activity

Enzyme Inhibition Studies

The primary mechanism through which benzyloxy-uracil derivatives exhibit biological activity is through the inhibition of specific enzymes. These targeted inhibitions disrupt critical metabolic or replicative pathways in host cells or pathogens.

Interaction with Pyrimidine (B1678525) Salvage Pathway Enzymes (e.g., Uridine (B1682114) Phosphorylase)

The pyrimidine salvage pathway is crucial for recycling pyrimidine bases to synthesize nucleotides, which are essential for DNA and RNA synthesis. creative-proteomics.com One of the key enzymes in this pathway is Uridine Phosphorylase (UrdPase), which catalyzes the reversible conversion of uridine to uracil (B121893) and ribose-1-phosphate. creative-proteomics.com Inhibiting UrdPase can disrupt the nucleotide pool, an effect that is particularly significant in rapidly dividing cells like cancer cells. creative-proteomics.com

Derivatives of benzyloxy-uracil have been identified as potent inhibitors of UrdPase. Specifically, compounds like 5-(m-benzyloxy)-benzylbarbituric acid (BBB) and 2-thioBBB have demonstrated significant inhibitory activity against UrdPase. nih.gov Studies comparing different isomers have shown that the substitution pattern on the benzyl (B1604629) ring is critical for activity; for instance, 5-(o-Benzyloxy)benzylbarbituric acid and 5-(p-benzyloxy)benzylbarbituric acid were found to be 18-fold and 51-fold less active, respectively, than the meta-substituted BBB, indicating that meta-substituted 5-benzylbarbituric acids are the most potent inhibitors. nih.gov The inhibition is competitive, meaning the compounds vie with the natural substrate, uridine, for the enzyme's active site. nih.gov

Table 1: Inhibitory Activity of Benzyloxy-uracil Derivatives against Uridine Phosphorylase (UrdPase).
CompoundRelative Activity vs. BBBReference
5-(m-benzyloxy)-benzylbarbituric acid (BBB)Baseline (Potent Inhibitor) nih.gov
5-(o-Benzyloxy)benzylbarbituric acid18-fold less active nih.gov
5-(p-benzyloxy)benzylbarbituric acid51-fold less active nih.gov
2-thioBBBAs active as BBB nih.gov

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a critical target for antiviral therapy. This enzyme converts the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. youtube.com Inhibitors of HIV-1 RT are classified into two main groups: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). immunopaedia.org.zamdpi.com

NNRTIs are hydrophobic molecules that bind to an allosteric, non-substrate-binding site on the enzyme. immunopaedia.org.zaresearchgate.net This binding induces a conformational change in the enzyme, which distorts the active site and ultimately blocks DNA synthesis. mdpi.com Structural analogs of benzyloxy-uracil, such as 5-ethyl-1-benzyloxymethyl-6-(phenylthio)uracil (B159387) (E-BPU), have been shown to act as NNRTIs. nih.gov These compounds effectively inhibit the replication of HIV-1 by targeting its reverse transcriptase. nih.gov Research has indicated that viruses with mutations conferring resistance to other NNRTIs, like nevirapine, are also cross-resistant to these E-BPU analogs, confirming their similar mechanism of action by binding to the same allosteric pocket. nih.gov

Other Relevant Enzyme Targets (e.g., Kinases, Methyltransferases)

While the primary focus has been on UrdPase and viral enzymes, the uracil scaffold is present in inhibitors of other enzyme classes.

Kinases: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. ed.ac.uk The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine (B156593) (a component of the kinase co-factor ATP), is a common feature in many kinase inhibitors. nih.gov While direct inhibition of kinases by 3-benzyloxy-uracil itself is not extensively documented, the broader class of pyrimidine derivatives has been successfully developed into kinase inhibitors, suggesting potential for future exploration. nih.govmdpi.com

Methyltransferases: These enzymes catalyze the transfer of methyl groups to substrates like DNA, RNA, and proteins, playing a key role in epigenetic regulation. nih.govrsc.org Uracil methylation is an essential biological process. nih.gov Although specific inhibitory activity of this compound against methyltransferases has not been detailed, the general importance of uracil metabolism and modification suggests that enzymes in this pathway could be potential targets for uracil derivatives. nih.gov

Molecular Target Identification and Binding Analysis

Beyond direct enzyme inhibition, understanding the interaction of this compound derivatives with other biological macromolecules is key to elucidating their full mechanistic profile.

Receptor Binding Studies

Receptors are proteins that receive and transduce signals, and they are major drug targets. While specific studies detailing the binding of this compound to cellular receptors are limited, research on related benzyl derivatives has shown binding affinity for G-protein coupled receptors, such as human opioid and cannabinoid receptors. nih.gov This indicates that the benzyl moiety can contribute to receptor interactions. However, dedicated studies are required to determine if the benzyloxy-uracil structure confers any specific receptor binding affinity.

Nucleic Acid Interactions (e.g., DNA/RNA Hybridization)

The uracil base is a fundamental component of RNA. Its ability to form hydrogen bonds, primarily with adenine, is central to genetic information transfer. It is known that uracil can also engage in non-canonical "wobble" base pairing with guanine (B1146940) in RNA structures. This flexibility in pairing contributes to the complex three-dimensional structures that RNA can adopt.

Artificial receptors containing uracil units have been designed to selectively bind adenine derivatives, mimicking the interactions seen in nucleic acid triplexes. nih.gov This demonstrates the inherent capacity of the uracil structure to participate in specific molecular recognition events with components of nucleic acids. While there is no direct evidence of this compound intercalating or binding to DNA or RNA in a specific manner, its uracil core provides a chemical basis for potential interactions with nucleic acid structures, particularly those rich in adenine.

Protein-Ligand Interaction Profiling

While direct crystallographic or comprehensive in-silico docking studies for this compound with specific protein targets are not extensively detailed in the available literature, the mechanism of action for analogous uracil derivatives provides a strong basis for inferring its interaction profile. For many antiviral uracil analogs, particularly those active against retroviruses, the primary molecular target is the viral reverse transcriptase (RT).

Studies on related 1,3-disubstituted uracil derivatives suggest that key interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT are crucial for activity. It is hypothesized that the nitrogen atoms of the uracil ring are significant for forming hydrogen bonds with amino acid residues within the binding site. For instance, research on 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives indicates that specific substitutions are critical for anti-HIV-1 activity, implying direct interaction with the amino acid residues of the viral enzyme. nih.gov The benzyloxy group at the N3 position of this compound likely occupies a hydrophobic pocket within the enzyme, contributing to the binding affinity.

Computational tools like the Protein-Ligand Interaction Profiler (PLIP) are instrumental in dissecting these potential interactions. researchgate.net Such programs analyze 3D structural data to identify non-covalent interactions, including:

Hydrogen bonds

Hydrophobic contacts

π-stacking

π-cation interactions

Salt bridges

Water bridges

Halogen bonds

For this compound, it is plausible that the uracil core engages in hydrogen bonding with the protein backbone, while the benzyl group forms hydrophobic and possibly π-stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. Quantum-based modeling approaches could further elucidate the precise nature of these interactions, as has been done for uracil's interaction with other enzymes like RutA. nih.gov

Cellular and Sub-cellular Mechanistic Pathways

Specific studies detailing the cellular uptake and distribution of this compound in non-human cells have not been prominently reported. However, the transport of nucleoside analogs into cells is a well-studied field, offering potential mechanisms. nih.gov As a modified nucleobase, this compound might utilize cellular transport systems responsible for the uptake of endogenous nucleosides and nucleobases. nih.gov

In non-human cell lines, several transporter-mediated pathways are implicated in the uptake of such derivatives. nih.gov These can include:

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient.

Concentrative Nucleoside Transporters (CNTs): These are active transporters that move nucleosides against their concentration gradient, often coupled to a sodium-ion gradient. nih.gov

Given its structure, it is also possible that this compound could traverse the cell membrane via passive diffusion, particularly due to the lipophilic character imparted by the benzyl group. Once inside the cell, the compound's distribution would be influenced by its solubility and its affinity for intracellular components.

The intracellular metabolism of nucleoside and nucleobase analogs is a critical factor in their biological activity, as many are prodrugs that require enzymatic conversion to their active forms. researchgate.netresearchgate.net For uracil and its derivatives, several metabolic pathways are known to be operative in non-human cells. nih.gov

While the specific metabolic fate of this compound is not documented, plausible transformations can be hypothesized based on its chemical structure and the metabolism of related compounds. A primary metabolic step could be the enzymatic cleavage of the N-O bond, releasing uracil and benzyloxyamine. Alternatively, the compound may undergo modifications on the uracil ring or the benzyl group.

A crucial aspect of the metabolism of many nucleoside analogs is phosphorylation by cellular kinases to form nucleotide analogs, which are the active species that inhibit viral polymerases. researchgate.netfrontiersin.org Although this compound is a nucleobase analog, its downstream metabolites could potentially enter such phosphorylation pathways. For example, if metabolized to uracil, it could enter the salvage pathway, being converted to uridine and subsequently to uracil nucleotides. nih.gov This conversion is essential for the compound to exert its therapeutic effects by interfering with nucleic acid synthesis. researchgate.net

Direct evidence of this compound modulating specific cellular signaling pathways in non-clinical studies is scarce. However, nucleoside analogs as a class are known to trigger cellular responses beyond direct inhibition of DNA or RNA synthesis. nih.gov The incorporation of such analogs into cellular nucleic acids can cause DNA damage and stall replication forks. nih.gov This, in turn, can activate DNA damage response pathways and cell cycle checkpoints. nih.gov

When DNA repair processes are overwhelmed, these signaling cascades can ultimately lead to the initiation of apoptosis (programmed cell death). nih.gov Therefore, it is conceivable that this compound or its metabolites, by acting as antimetabolites, could indirectly modulate signaling pathways related to:

Cell cycle control (e.g., activation of checkpoint kinases)

DNA repair mechanisms

Apoptotic signaling (e.g., activation of caspases)

Furthermore, some uracil nucleotides and their derivatives are known to act as signaling molecules themselves, activating specific G protein-coupled receptors (P2Y receptors), which initiates a cascade of downstream effects. nih.gov Whether this compound or its metabolites can engage in such "pyrimidinergic" signaling remains an area for future investigation.

Derivatives of benzyloxy-uracil have demonstrated notable antiviral activity in various in-vitro non-human cellular models. The primary focus of research has been on their efficacy against Human Immunodeficiency Virus (HIV) and Influenza A virus.

A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were shown to inhibit HIV-1 reverse transcriptase at micro- and submicromolar concentrations. nih.gov These compounds exhibited anti-HIV-1 activity in MT-4 cell culture and demonstrated a resistance profile similar to that of first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This suggests a mechanism of action that involves binding to the allosteric NNIBP of the viral reverse transcriptase.

In addition to anti-HIV activity, these same compounds showed significant efficacy against the influenza A H1N1 virus strain in Madin-Darby Canine Kidney (MDCK) cell culture, with no detectable cytotoxicity. nih.gov The lead compound from this series was reported to have greater activity than several established anti-influenza drugs, including rimantadine (B1662185), amantadine, and oseltamivir (B103847) carboxylate. nih.gov

Further studies on 1-benzyl-3-(3,5-dimethylbenzyl) uracil derivatives identified compounds with high potency and selectivity as inhibitors of HIV-1 replication in vitro. rjptonline.org Specifically, 6-azido-1-benzyl-3-(3,5-dimethylbenzyl) uracil and its metabolite, 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil, were found to be highly active inhibitors. rjptonline.org

The table below summarizes the reported in vitro antiviral activities of benzyloxy-uracil derivatives.

Compound ClassViral Strain(s)Cell LineObserved ActivityReference
1,6-bis[(benzyloxy)methyl]uracil derivativesHIV-1MT-4Inhibition of HIV-1 reverse transcriptase at micro- and submicromolar concentrations. nih.gov
1,6-bis[(benzyloxy)methyl]uracil derivativesInfluenza A (H1N1)MDCKProfound antiviral activity, exceeding that of rimantadine and oseltamivir carboxylate. nih.gov
6-substituted 1-benzyl-3-(3,5-dimethylbenzyl) uracilsHIV-1MT-4Highly active and selective inhibition of viral replication. rjptonline.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of 3-benzyloxy-uracil, such as its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.comaimspress.commdpi.com By calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT provides insights into the kinetic stability and chemical reactivity of a compound. researchgate.net The HOMO-LUMO energy gap is a crucial parameter for determining molecular electrical transport properties. researchgate.net

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be derived from DFT calculations to predict the reactivity of a molecule. researchgate.netnih.govpsu.eduresearchgate.net These descriptors are valuable for understanding the potential interactions of this compound in a biological system. researchgate.net For instance, DFT has been used to analyze the reactivity of similar compounds, like cupric-superoxo species, by correlating quantum chemical descriptors with reaction barriers. rsc.org

Table 1: Calculated DFT Reactivity Descriptors for a Related Uracil (B121893) Derivative.
ParameterValue (eV)
HOMO Energy-6.286
LUMO Energy-0.883
Energy Gap (ΔE)5.403
Ionization Potential (I)6.286
Electron Affinity (A)0.883
Electronegativity (χ)3.585
Chemical Hardness (η)2.702
Electrophilicity Index (ω)2.376

Ab initio methods are another class of quantum chemistry calculations that are, in principle, capable of providing highly accurate results. diva-portal.org These methods are used to study the ground and excited electronic states of molecules. nih.govarxiv.orgusc.edu Understanding the excited state properties is crucial for predicting the photophysical and photochemical behavior of this compound.

Computational methods are valuable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. mdpi.com DFT calculations can be used to predict both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.govspectroscopyonline.comarxiv.org

For NMR, theoretical chemical shifts can be calculated and compared with experimental data to confirm structural assignments. mdpi.comugm.ac.idfaccts.de The accuracy of these predictions depends on the chosen functional and basis set. mdpi.com Similarly, IR vibrational frequencies can be computed to help assign the bands observed in an experimental IR spectrum. utdallas.edu For instance, in a study of 1-(benzyloxy)urea, the calculated vibrational wavenumbers and NMR chemical shifts were in good agreement with the experimental values. researchgate.net

Table 2: Comparison of Experimental and Calculated 1H and 13C NMR Chemical Shifts (ppm) for a Related Compound.
Atom1H NMR13C NMR
ExperimentalCalculatedExperimentalCalculated
NH9.076.15--
CH (aromatic)7.32-7.427.79-7.94128.5-136.9134.4-144.9
CH2--77.284.5

Note: The data is for 1-(benzyloxy)urea and illustrates the comparison between experimental and DFT-calculated NMR shifts. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of this compound and its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential protein targets and understanding the binding mode of a ligand. fu-berlin.deunipv.it The process involves generating various conformations of the ligand and positioning them within the protein's binding site, followed by a scoring function to rank the poses based on their binding affinity. researchgate.net

While specific docking studies involving this compound are not detailed in the provided results, the methodology has been applied to uracil derivatives and other similar structures to explore their interactions with various proteins. For instance, docking studies have been performed on uracil-containing compounds to understand their interaction with receptors. unict.it

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and movements of molecules over time. rsc.orgnih.govmdpi.com These simulations can be used to explore the conformational landscape of this compound, revealing its flexibility and preferred shapes in different environments. researchgate.netmpg.de

Furthermore, MD simulations are increasingly used to study the kinetics of ligand-protein binding and unbinding. acs.orgarxiv.orgnih.govboisestate.eduosti.gov By simulating the dissociation of a ligand from its binding site, it is possible to gain insights into the dissociation rate constant (k_off), a critical parameter for drug efficacy. arxiv.orgboisestate.edu Enhanced sampling techniques in MD can accelerate the simulation of these slow processes. nih.gov Although specific MD simulation data for this compound is not available, these methods represent a powerful approach to understanding its dynamic behavior and interactions with biological targets.

In silico Prediction of Molecular Properties and Reactivity

The computational analysis of uracil and its derivatives, a class to which this compound belongs, provides significant insights into their chemical behavior without the need for empirical testing. nih.gov In silico methods, particularly those grounded in density functional theory (DFT), are pivotal for predicting a wide array of molecular properties and reactivity descriptors. nih.govajchem-b.com These theoretical calculations are fundamental in understanding the electronic structure, stability, and potential interactions of these molecules. nih.gov

DFT studies on uracil analogues are frequently employed to determine their geometric and electronic properties. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ajchem-b.com A smaller gap generally implies higher reactivity. Other calculated properties include the dipole moment, which influences solubility and intermolecular interactions, and various reactivity descriptors like ionization potential, electron affinity, and hardness. ajchem-b.com While specific DFT studies for this compound are not detailed in the available literature, the established methodologies for other uracil derivatives provide a clear framework for how its properties would be assessed. For instance, computational studies on similar structures investigate how different substituents on the uracil ring affect its electronic properties and reactivity. nih.gov

The following table summarizes key molecular properties that are typically predicted in silico for uracil derivatives.

Predicted PropertySignificance in Reactivity AnalysisCommon Computational Method
HOMO Energy (Highest Occupied Molecular Orbital)Indicates the ability to donate an electron; related to ionization potential.Density Functional Theory (DFT)
LUMO Energy (Lowest Unoccupied Molecular Orbital)Indicates the ability to accept an electron; related to electron affinity.Density Functional Theory (DFT)
HOMO-LUMO GapRepresents chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.DFT
Dipole MomentMeasures the polarity of the molecule, affecting solubility and non-covalent interactions.DFT
Electrostatic PotentialMaps charge distribution, identifying sites for electrophilic and nucleophilic attack.DFT
Proton Affinities (PAs)Quantifies basicity at different atomic sites (e.g., oxygen and nitrogen atoms). researchgate.netresearchgate.netDFT, ab initio MO theory researchgate.net
Deprotonation Energies (DPEs)Quantifies acidity at different sites (e.g., N-H groups). researchgate.netresearchgate.netDFT, ab initio MO theory researchgate.net

Advanced Computational Methodologies

Cheminformatics and Data-Driven Approaches in Uracil Research

Cheminformatics, at the intersection of chemistry and data science, utilizes computational tools to analyze large datasets of chemical information, accelerating research and discovery. ejbi.org In the context of uracil research, data-driven approaches are essential for identifying promising new compounds from vast chemical libraries. dntb.gov.uanih.gov These methods are particularly valuable for establishing Quantitative Structure-Activity Relationships (QSAR), which correlate variations in the chemical structure of uracil derivatives with their biological activities. dntb.gov.uanumberanalytics.com

A typical workflow involves curating a dataset of uracil compounds from chemical databases like ChEMBL. dntb.gov.uanih.gov For each compound, molecular descriptors—numerical values that encode different aspects of the molecular structure—are calculated. These descriptors, along with measured biological activity (e.g., anticancer potency), are used to train machine learning models. dntb.gov.ua The resulting QSAR models can then predict the activity of new, untested uracil derivatives, allowing for the prioritization of compounds for synthesis and experimental testing. nih.gov This data-driven strategy significantly enhances the efficiency of discovering new therapeutic agents by focusing resources on candidates with the highest predicted potential. ejbi.org

The table below illustrates the typical structure of a dataset used for building a QSAR model in uracil research.

Compound IDSMILES RepresentationMolecular Weight (Descriptor 1)LogP (Descriptor 2)Number of H-Bond Donors (Descriptor 3)Experimental Activity (e.g., IC50)
Uracil_Deriv_1(Structure 1)250.2 g/mol1.5210.5 µM
Uracil_Deriv_2(Structure 2)310.3 g/mol2.815.2 µM
Uracil_Deriv_3(Structure 3)288.1 g/mol2.128.1 µM
This compound(Hypothetical)(Calculated)(Calculated)(Calculated)(Predicted)

Machine Learning Applications in Chemical Space Exploration

The concept of "chemical space" refers to the vast, multidimensional realm encompassing all possible molecules. chimia.ch Exploring this space to find novel compounds with desired properties is a formidable challenge due to its immense size. aip.orgskoltech.ru Machine learning (ML) and deep learning have emerged as transformative technologies for navigating this space efficiently. chimia.chaip.org

In uracil research, ML models can be trained on known uracil derivatives to learn the complex relationships between chemical structure and properties. dntb.gov.uaarxiv.org These trained models can then be used for several purposes. Generative models, a type of deep learning, can design new uracil-based molecules that have a high probability of possessing desired characteristics. chimia.ch Another key application is in virtual screening, where ML models rapidly predict the properties or biological activity of millions of virtual compounds, a task that would be prohibitively expensive and time-consuming using traditional methods alone. acs.org For example, ML models have been successfully applied to predict spectroscopic properties and screen large sets of combinatorially substituted uracil molecules, demonstrating a strong correlation with computationally expensive quantum chemistry calculations. arxiv.org This approach, known as active learning, balances the exploration of new chemical regions with the exploitation of promising areas to identify high-scoring candidates with a significant reduction in computational cost. acs.org

The following table outlines various machine learning applications relevant to the exploration of the chemical space of uracil derivatives.

Machine Learning ApplicationDescriptionRelevance to Uracil Research
Quantitative Structure-Activity Relationship (QSAR)Models that correlate molecular descriptors with biological activity to predict the potency of new compounds. dntb.gov.uaPredicting the anticancer or antiviral activity of novel uracil derivatives. dntb.gov.uanih.gov
Generative Modeling (Deep Learning)Neural networks trained to generate novel molecular structures within a specific region of chemical space. chimia.chDesigning new uracil-based compounds with optimized properties.
Active Learning for Virtual ScreeningAn iterative screening protocol where the ML model suggests which compounds to evaluate next to most efficiently find hits. acs.orgDramatically accelerating the discovery of potent and novel uracil-based inhibitors from massive virtual libraries. acs.org
Property PredictionML models trained to predict physical, chemical, or spectroscopic properties directly from the molecular structure. arxiv.orgRapidly estimating properties like core-electron binding energies for large sets of uracil molecules. arxiv.org

Analytical Methodologies for Research Applications

Spectroscopic Characterization for Structural Elucidation

Spectroscopy is an indispensable tool for elucidating the molecular structure of newly synthesized compounds like 3-benzyloxy-uracil. Techniques such as NMR, Mass Spectrometry, and IR spectroscopy provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) group exhibit characteristic signals: a singlet for the benzylic methylene (B1212753) protons (-O-CH₂-Ph) and a multiplet for the aromatic phenyl protons. The uracil (B121893) ring protons also show distinct signals. The chemical shifts, integration values (proton count), and splitting patterns (multiplicity) are all used to confirm the structure.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including quaternary carbons that lack attached protons. oregonstate.edu The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its bonding environment, clearly distinguishing between the sp² carbons of the uracil and phenyl rings and the sp³ carbon of the methylene bridge. oregonstate.edulibretexts.org

A crucial application of NMR is the differentiation between potential regioisomers that can form during synthesis. oxinst.comnih.gov For example, substitution could occur at other positions on the uracil ring, such as the O² or O⁴ positions, to form isomers. NMR can readily distinguish this compound from these isomers due to differences in the chemical shifts and coupling patterns of the uracil ring's protons and carbons. oxinst.commagritek.comazom.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures and standard chemical shift ranges. sigmaaldrich.comcarlroth.comresearchgate.net

AtomNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityAssignment
H (Phenyl)¹H7.30 - 7.50MultipletAromatic protons of the benzyl group
H-6 (Uracil)¹H~7.60DoubletProton on C6 of the uracil ring
H-5 (Uracil)¹H~5.80DoubletProton on C5 of the uracil ring
H (CH₂)¹H~5.10SingletBenzylic methylene protons
H (N1-H)¹H~11.3Singlet (broad)Proton on N1 of the uracil ring
C=O (C4)¹³C~163-Carbonyl carbon at position 4
C=O (C2)¹³C~151-Carbonyl carbon at position 2
C-6 (Uracil)¹³C~141-Carbon at position 6 of the uracil ring
C (Phenyl, ipso)¹³C~135-Substituted carbon of the phenyl ring
C (Phenyl)¹³C128 - 129-Aromatic carbons of the benzyl group
C-5 (Uracil)¹³C~102-Carbon at position 5 of the uracil ring
C (CH₂)¹³C~75-Benzylic methylene carbon

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are commonly used, as they are "soft" ionization methods that typically keep the molecule intact, allowing for the determination of the molecular ion. nih.gov

The molecular formula for this compound is C₁₁H₁₀N₂O₃, giving it a molecular weight of approximately 218.19 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, which serves as a powerful confirmation of the elemental composition.

Under fragmentation conditions (e.g., in MS/MS experiments), the molecule breaks apart in a predictable manner. A characteristic fragmentation pathway for this compound involves the cleavage of the benzylic ether bond. This leads to the formation of a stable benzyl cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. vulcanchem.com This is often one of the most abundant peaks in the fragmentation spectrum and is a strong indicator of the benzyloxy substructure. Other fragments corresponding to the uracil ring can also be observed.

Table 2: Expected Mass Spectrometry Data for this compound

Ion TypeFormulaExpected m/zDescription
[M+H]⁺[C₁₁H₁₁N₂O₃]⁺~219.07Protonated molecular ion (Positive Ion Mode)
[M-H]⁻[C₁₁H₉N₂O₃]⁻~217.06Deprotonated molecular ion (Negative Ion Mode)
Fragment[C₇H₇]⁺91Benzyl cation, resulting from cleavage of the O-CH₂ bond
Fragment[C₄H₃N₂O₂]⁻111Uracil anion (deprotonated) after cleavage

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. studymind.co.uk Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are recorded as bands in an IR spectrum. savemyexams.commvpsvktcollege.ac.in

For this compound, the IR spectrum would confirm the presence of key structural features. The uracil moiety is characterized by strong absorption bands corresponding to the stretching vibrations of its two carbonyl (C=O) groups. copbela.org The benzyl group is identified by absorptions from aromatic C-H and C=C bond stretching. The crucial ether linkage (C-O-C) also gives rise to a characteristic band. The N-H stretch of the uracil ring is also a key diagnostic peak. copbela.org Comparing the spectrum to that of uracil allows for clear identification of the changes brought about by the benzyloxy substitution. acs.orgresearchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Data based on typical functional group absorption regions. researchgate.netstudymind.co.ukcopbela.org

Absorption Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3200N-H StretchAmide (Uracil ring)
3030 - 3100C-H StretchAromatic (Phenyl ring)
2850 - 2960C-H StretchAlkyl (CH₂)
1650 - 1720C=O StretchAmide/Carbonyl (Uracil ring)
1500 - 1600C=C StretchAromatic (Phenyl ring)
1040 - 1300C-O StretchEther (Ar-O-CH₂)

Chromatographic Techniques for Purity and Quantification in Research Samples

Chromatography is essential for separating this compound from unreacted starting materials, byproducts, and other impurities. This separation is critical for assessing the purity of the final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing non-volatile compounds like this compound. torontech.com It is extensively used for both qualitative and quantitative analysis in research settings. asianjpr.com

A typical setup for analyzing this compound involves Reversed-Phase HPLC (RP-HPLC). In this mode, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture, such as water/acetonitrile or water/methanol (B129727), often with a small amount of acid (like formic acid) to ensure sharp peaks. sigmaaldrich.comhplc.eu Detection is usually performed with a UV detector, as the uracil and phenyl rings have strong absorbance in the UV region (typically around 260 nm). torontech.com

For Purity Assessment: A sample of the synthesized compound is injected into the HPLC system. The resulting chromatogram shows a major peak for this compound and smaller peaks for any impurities. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. sepscience.com For higher confidence, a Photo Diode Array (PDA) detector can be used to analyze the UV-Vis spectrum across the entire peak, helping to confirm that the peak is spectrally pure and not composed of co-eluting compounds. sepscience.com

For Reaction Monitoring: Small aliquots can be taken from a reaction mixture at different time points and analyzed by HPLC. bridgewater.edu By observing the decrease in the peak areas of the starting materials and the corresponding increase in the peak area of the this compound product, researchers can effectively track the reaction's progress and determine when it has reached completion.

Gas Chromatography (GC) is a powerful separation technique, but it is generally restricted to analytes that are thermally stable and sufficiently volatile to be vaporized without decomposition. nih.gov Due to its polarity and relatively high molecular weight, this compound is not sufficiently volatile for direct analysis by GC.

However, GC analysis can be performed after a chemical derivatization step to increase the compound's volatility. researchgate.netifremer.fr The most common derivatization method for compounds with active hydrogen atoms (like the N-H group in the uracil ring) is silylation. tcichemicals.com In this process, the compound is treated with a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton on the N1 nitrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. tcichemicals.com

The resulting TMS-derivative of this compound is much more volatile and thermally stable, making it suitable for GC analysis. The analysis would typically be carried out on a low-polarity capillary column, and detection could be achieved with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). While applicable, HPLC is generally the preferred method for this class of compounds as it avoids the need for an additional derivatization step. acs.org

Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Separation

Thin-Layer Chromatography (TLC) serves as a fundamental and indispensable analytical technique in the research and synthesis of this compound. Its application is primarily focused on the qualitative monitoring of reaction progress and the preliminary assessment of product purity. chemistryhall.comchromatographyonline.com This rapid and cost-effective method allows chemists to track the consumption of starting materials and the formation of the desired product in real-time, facilitating the optimization of reaction conditions such as time, temperature, and reagent stoichiometry. libretexts.orgrsc.orgbeilstein-journals.org

The principle of TLC separation for this compound relies on the differential partitioning of compounds between a stationary phase and a mobile phase. iitg.ac.inwisc.edu Typically, a polar adsorbent like silica gel is used as the stationary phase, coated onto a plate. mdpi.commdpi.com The mobile phase, a solvent or a mixture of solvents, ascends the plate via capillary action. ualberta.ca As the solvent front moves, it carries the spotted compounds up the plate at different rates. Separation is achieved based on polarity; less polar compounds have a weaker affinity for the polar stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf value). wisc.edu

In the context of synthesizing this compound, for instance, through the N-alkylation of uracil with a benzyl-containing group, TLC is used to distinguish the product from the more polar uracil precursor. The introduction of the benzyloxy group at the N3 position significantly decreases the polarity of the molecule compared to uracil. Consequently, this compound will exhibit a higher Rf value than uracil under normal-phase TLC conditions. wisc.eduakjournals.com Researchers can spot the reaction mixture alongside the starting material standard on a single TLC plate to visually track the appearance of the new, higher-Rf product spot and the diminishing intensity of the starting material spot. libretexts.org

Procedure for Reaction Monitoring:

Plate Preparation: A baseline is lightly drawn with a pencil approximately 1 cm from the bottom of a silica gel TLC plate. iitg.ac.in

Spotting: Using a capillary tube, small spots of the starting material (e.g., uracil), the reaction mixture, and a "co-spot" (containing both the starting material and the reaction mixture) are applied to the baseline. libretexts.org The co-spot helps to confirm the identity of the spots in the reaction mixture lane.

Development: The plate is placed in a sealed chamber containing a suitable mobile phase (eluent). The solvent level must be below the baseline. chemistryhall.comualberta.ca The eluent travels up the plate, separating the components of the spotted mixtures.

Visualization: Since uracil and its derivatives are often colorless, visualization techniques are required. youtube.combitesizebio.com The most common non-destructive method is using a UV lamp at a wavelength of 254 nm. akjournals.comnih.gov Uracil derivatives contain a UV-absorbing chromophore, making them appear as dark spots on the fluorescent green background of the TLC plate. bitesizebio.comumich.edu The spots are circled with a pencil for documentation. youtube.com Destructive methods, such as staining with iodine vapor or potassium permanganate (B83412) solution, can also be used for visualization if the compound is not UV-active or for confirmation. umich.edureachdevices.com

Analysis: The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., uracil) is no longer visible in the reaction mixture lane, and a new spot corresponding to the product (this compound) is prominent. libretexts.orgrsc.org

The choice of mobile phase is critical for achieving good separation. For N-substituted uracil derivatives, various solvent systems have been employed, often consisting of a mixture of a less polar solvent and a more polar solvent. akjournals.comnih.gov The polarity of the eluent is adjusted to obtain optimal Rf values, typically between 0.3 and 0.7, for clear separation. ualberta.ca

Table 1: Representative Rf Values for Uracil and this compound in Common TLC Solvent Systems

CompoundMobile Phase (Solvent System, v/v)Stationary PhaseApproximate Rf Value
UracilChloroform (B151607) / Methanol (9:1)Silica Gel 60 F2540.15
This compoundChloroform / Methanol (9:1)Silica Gel 60 F2540.50
UracilEthyl Acetate / Hexane (1:1)Silica Gel 60 F2540.05
This compoundEthyl Acetate / Hexane (1:1)Silica Gel 60 F2540.40
UracilBenzene / Methanol (9:1)Silica Gel 60 F2540.20
This compoundBenzene / Methanol (9:1)Silica Gel 60 F2540.65

Note: The Rf values are illustrative and can vary based on specific experimental conditions such as temperature, chamber saturation, and plate quality.

Table 2: General TLC Conditions for Analysis of N-Substituted Uracil Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254 aluminum or glass plates are most common. mdpi.commdpi.comlmaleidykla.lt
Mobile Phase (Eluent) Mixtures of chloroform/methanol, ethyl acetate/hexane, or benzene/acetonitrile are frequently used. akjournals.comnih.govresearchgate.net The ratio is adjusted to optimize separation. Adding a small amount of ammonia (B1221849) or acetic acid can sometimes improve spot shape and prevent streaking. nih.gov
Application Samples are dissolved in a volatile solvent (e.g., methanol, dichloromethane) and applied as small spots. umich.edu
Development Mode Ascending development in a closed chamber saturated with the mobile phase vapor is standard. akjournals.com
Visualization Primary method: UV light at 254 nm. nih.govumich.edu Secondary methods (destructive): Iodine vapor chamber, potassium permanganate stain, or sulfuric acid charring. iitg.ac.inumich.edureachdevices.com

Future Directions and Emerging Research Avenues

Development of Next-Generation 3-Benzyloxy-uracil Derivatives

The development of novel analogues of existing bioactive compounds is a cornerstone of medicinal chemistry. For this compound, future synthetic efforts will likely concentrate on systematic modifications of its core structure to improve potency, selectivity, and pharmacokinetic properties.

Modification of the Benzyl (B1604629) Group: The benzyloxy moiety offers a prime site for chemical modification. Researchers are expected to synthesize derivatives with various substituents on the phenyl ring. Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Furthermore, replacing the phenyl ring with other aromatic or heterocyclic systems could lead to derivatives with entirely new biological activity profiles. researchgate.netmdpi.com

Functionalization of the Uracil (B121893) Core: The uracil ring itself presents several opportunities for modification. Research into other uracil derivatives has shown that substitution at the C5 and C6 positions can significantly influence biological activity. mdpi.com For instance, the introduction of small, polar functional groups or halogen atoms could alter the compound's solubility and ability to form hydrogen bonds, which is crucial for target binding. rsc.org

Hybrid Molecules: An emerging strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophores to target multiple pathways simultaneously. Future work could involve linking this compound to other known bioactive scaffolds, such as azoles or pyrans, to create novel compounds with potentially synergistic effects and a reduced likelihood of drug resistance. nih.govtandfonline.com

Exploration of Novel Biological Targets and Therapeutic Applications

While initial studies may focus on a specific biological target, the structural features of this compound suggest it could be a versatile scaffold for developing inhibitors for various enzymes or receptor modulators.

Kinase Inhibition: Many uracil-based compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. Future research could screen a library of this compound derivatives against a panel of kinases, such as Epidermal Growth Factor Receptor (EGFR), to identify new anticancer agents. nih.govnih.gov

Epigenetic Targets: There is growing interest in targeting epigenetic modulators like Histone Deacetylases (HDACs) for cancer therapy. Some uracil derivatives have shown promise as HDAC inhibitors. nih.gov Designing and synthesizing this compound analogues that fit the pharmacophoric requirements for HDAC inhibition represents a promising therapeutic strategy. nih.gov

Purinergic Receptors: Purinergic receptors, such as the P2Y receptors, are involved in a wide range of physiological and pathophysiological processes. The development of uracil nucleotide derivatives as antagonists for these receptors is an active area of research. nih.gov Structure-activity relationship studies on this compound derivatives could lead to the identification of novel antagonists for specific P2Y receptor subtypes. nih.gov

Integration of Advanced Computational and Experimental Techniques

The synergy between computational and experimental methods has revolutionized modern drug discovery. The application of these techniques will be crucial for the efficient and rational design of future this compound derivatives.

Computer-Aided Drug Design (CADD): Techniques such as molecular docking and virtual screening allow researchers to predict how a molecule will bind to a specific target and to screen large virtual libraries of compounds before undertaking costly and time-consuming synthesis. scilit.comnih.gov These methods can be used to prioritize which this compound derivatives are most likely to be active, guiding synthetic efforts. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more detailed understanding of the binding stability and the key interactions involved. nih.gov This can help in refining the structure of lead compounds to optimize their binding affinity.

ADME/Toxicity Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new compounds. researchgate.net Integrating these predictions early in the drug discovery process helps in selecting candidates with favorable drug-like properties, increasing the probability of success in later developmental stages.

Table 1: Advanced Research Techniques in Uracil Chemistry

Technique Application in this compound Research Potential Outcome
Molecular Docking Predict the binding mode and affinity of derivatives to biological targets (e.g., kinases, HDACs). nih.gov Identification of lead compounds with high predicted activity.
Virtual Screening Computationally screen large libraries of virtual this compound derivatives against a target. scilit.com Rapid discovery of novel hits for further development.
Molecular Dynamics Simulate the stability and conformational changes of the compound-target complex over time. nih.gov Understanding of binding mechanisms and optimization of ligand design.
DFT Analysis Investigate the electronic structure and reactivity of novel derivatives. researchgate.net Correlation of molecular properties with biological activity.
ADME Prediction In silico assessment of pharmacokinetic properties like absorption and metabolism. researchgate.net Early selection of candidates with better drug-like profiles.
High-Throughput Screening (HTS) Experimentally test large libraries of synthesized compounds for biological activity. Identification of active compounds and validation of computational hits.

Interdisciplinary Research Collaborations in Uracil Chemistry

The complexity of modern drug discovery necessitates a collaborative approach. The advancement of research on this compound will depend on forging strong partnerships between researchers from various scientific disciplines.

Chemistry and Biology: Synthetic chemists are needed to design and create novel derivatives, while molecular and cellular biologists are essential for evaluating their biological activity and elucidating their mechanisms of action. nih.gov

Computational and Structural Biology: Computational chemists can guide the design process, while structural biologists can determine the three-dimensional structures of compound-target complexes using techniques like X-ray crystallography, providing crucial information for rational drug design. rsc.org

Pharmacology and Medicine: Pharmacologists are required to study the effects of these compounds in preclinical models, and clinicians can provide insights into the unmet medical needs that these new agents could address. This collaboration is vital for translating basic research findings into clinically effective therapies. The investigation of synergistic effects, where a uracil derivative is combined with existing chemotherapeutic agents, is a particularly promising area that requires close collaboration between these fields. nih.govmdpi.com

By leveraging these future directions and fostering interdisciplinary collaborations, the scientific community can continue to unlock the full therapeutic potential of this compound and its next-generation derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Benzyloxy-uracil, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via benzylation of uracil using benzyl bromide or chloride under alkaline conditions (e.g., NaH/DMF). Key steps include nucleophilic substitution at the N3 position of uracil, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity optimization involves recrystallization from ethanol or methanol and validation using HPLC (C18 column, UV detection at 260 nm). Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane). For structural analogs, X-ray crystallography has been employed to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms benzyloxy substitution (e.g., benzyl CH₂ at δ 4.8–5.2 ppm in ¹H NMR; aromatic carbons at 125–135 ppm in ¹³C NMR).
  • IR : C=O stretches (~1700 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation (expected [M+H]⁺ ~247 g/mol).
  • X-ray Crystallography : Resolves spatial arrangement, as demonstrated for structurally similar benzyloxy-phenyl compounds .

Q. What are the storage and stability protocols for this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C in a desiccator (humidity <30%). Stability tests under varying pH (4–9) and temperatures (4°C–40°C) should be conducted via accelerated degradation studies, monitored by HPLC. Avoid prolonged exposure to oxidizing agents or strong bases, as benzyl ethers are susceptible to hydrolysis. Safety protocols align with general lab chemical guidelines (e.g., ventilation, PPE) .

Advanced Research Questions

Q. How does the benzyloxy group modulate uracil’s electronic properties in supramolecular interactions?

  • Methodological Answer : Computational studies (e.g., DFT calculations at B3LYP/6-31G* level) compare electron density distribution in this compound vs. unmodified uracil. Electrostatic potential maps reveal enhanced π-π stacking capability due to the benzyl group’s aromaticity. Experimentally, fluorescence quenching assays or isothermal titration calorimetry (ITC) quantify binding affinities with DNA/RNA bases. Structural analogs with substituted benzyl groups (e.g., 4-nitrobenzyl) further validate electronic effects .

Q. How can contradictory reactivity data for this compound in polar vs. nonpolar solvents be resolved?

  • Methodological Answer : Design solvent-controlled kinetic studies (e.g., DMSO vs. toluene) using pseudo-first-order conditions. Monitor reaction intermediates via LC-MS or in-situ IR. Statistical analysis (ANOVA) identifies solvent polarity’s impact on reaction rates. For example, polar aprotic solvents may stabilize transition states via dipole interactions, while nonpolar solvents favor benzyloxy group aggregation. Replicate experiments with deuterated solvents to probe hydrogen-bonding effects .

Q. What role does this compound play in probing DNA repair enzyme mechanisms?

  • Methodological Answer : Incorporate this compound into oligonucleotides via solid-phase synthesis. Use gel electrophoresis or fluorescence anisotropy to assess enzyme (e.g., glycosylase) binding/cleavage efficiency. Competitive inhibition assays with wild-type uracil quantify steric/electronic interference from the benzyloxy group. Radiolabeled (³H/¹⁴C) derivatives enable tracer studies in cell lysates .

Q. How can computational models predict the metabolic fate of this compound?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. MD simulations (GROMACS) assess stability of enzyme-substrate complexes over 100 ns trajectories. Compare in silico predictions with in vitro microsomal assays (LC-MS metabolite profiling). Key metabolites (e.g., debenzylated uracil) are quantified to validate hydrolysis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.